molecular formula C16H16N2O2 B11853697 N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide CAS No. 823821-80-3

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide

Katalognummer: B11853697
CAS-Nummer: 823821-80-3
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: FLPOAUIUHMDYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features a furan ring and an indole moiety linked by an ethyl chain to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s bioactivity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(Furan-2-yl)ethyl)acetamide: Lacks the indole moiety, making it less complex.

    N-(2-(2-Furyl)ethyl)acetamide: Similar structure but without the indole ring.

    N-(2-(Indol-3-yl)ethyl)acetamide: Contains the indole moiety but lacks the furan ring.

Uniqueness

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of both the furan and indole rings, which may confer distinct chemical and biological properties compared to its simpler analogs.

Eigenschaften

CAS-Nummer

823821-80-3

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

N-[2-[2-(furan-2-yl)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C16H16N2O2/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)

InChI-Schlüssel

FLPOAUIUHMDYFR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.